

Application Notes and Protocols: 2-Bromo-1-phenylpropane in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Bromo-1-phenylpropane

Cat. No.: B146064

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These application notes provide a comprehensive overview of the utility of **2-Bromo-1-phenylpropane** as a key intermediate in the synthesis of novel agrochemicals. The document outlines its role as a versatile building block and provides a detailed, representative protocol for the synthesis of a hypothetical phenylpropane-based fungicide, including characterization data and biological activity assessment.

Introduction

2-Bromo-1-phenylpropane is a valuable reagent in organic synthesis, frequently employed in the preparation of a variety of compounds for the pharmaceutical and agrochemical industries. [1] Its utility stems from the presence of a reactive bromine atom on the propyl chain, which is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. [1] This reactivity makes it an ideal precursor for creating libraries of compounds to be screened for biological activity. Phenylpropane derivatives, in general, are known to exhibit a range of biological activities, including insecticidal, herbicidal, and fungicidal properties.

Application in Fungicide Synthesis

The phenylpropane scaffold is a key structural motif in several classes of fungicides. The synthesis of novel fungicides often involves the reaction of a phenylpropane derivative, such as **2-Bromo-1-phenylpropane**, with various heterocyclic moieties known to confer fungicidal

activity, such as triazoles. The following sections detail a representative synthetic protocol for a hypothetical fungicide derived from **2-Bromo-1-phenylpropane**.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Phenylpropane-Based Fungicide

This protocol describes a two-step synthesis of a hypothetical fungicide, 1-(4-(1-phenylpropan-2-yloxy)phenyl)-1H-1,2,4-triazole, from **2-Bromo-1-phenylpropane**.

Step 1: Synthesis of 2-(4-phenoxyphenyl)propane

Reaction:

Materials:

- **2-Bromo-1-phenylpropane** (1.0 eq)
- 4-Hydroxyphenol (1.1 eq)
- Sodium hydroxide (1.1 eq)
- Dimethylformamide (DMF)
- Toluene
- Deionized water
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenol in DMF.
- Slowly add sodium hydroxide pellets to the solution and stir until completely dissolved.
- Add **2-Bromo-1-phenylpropane** to the reaction mixture.
- Heat the mixture to 80°C and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into deionized water.
- Extract the aqueous layer three times with toluene.
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-phenoxyphenyl)propane.

Step 2: Synthesis of 1-(4-(1-phenylpropan-2-yloxy)phenyl)-1H-1,2,4-triazole

Reaction:

Materials:

- 2-(4-phenoxyphenyl)propane (1.0 eq)
- 1H-1,2,4-triazole (1.2 eq)
- Potassium carbonate (1.5 eq)
- Dimethylformamide (DMF)
- Ethyl acetate

- Deionized water
- Anhydrous sodium sulfate

Procedure:

- To a solution of 2-(4-phenoxyphenyl)propane in DMF, add 1H-1,2,4-triazole and potassium carbonate.
- Heat the reaction mixture to 100°C and stir for 12 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the mixture and pour it into ice-cold deionized water.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure fungicide.

Data Presentation

Table 1: Physicochemical and Yield Data for the Synthesized Compounds

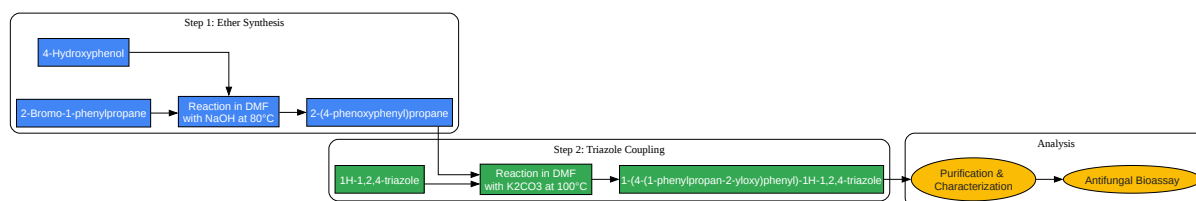
Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Yield (%)	Purity (%)
2-Bromo-1-phenylpropane	C ₉ H ₁₁ Br	199.09	Colorless liquid	-	>98
2-(4-phenoxyphenyl)propane	C ₁₅ H ₁₆ O ₂	228.29	White solid	85	>97
1-(4-(1-phenylpropan-2-yloxy)phenyl)-1H-1,2,4-triazole	C ₁₇ H ₁₇ N ₃ O	279.34	White powder	78	>99

Table 2: In Vitro Antifungal Activity of the Synthesized Fungicide

The antifungal activity of the target compound was evaluated against several common plant pathogens using the mycelial growth inhibition method. The EC₅₀ values (the concentration of the compound that inhibits 50% of the mycelial growth) were determined.

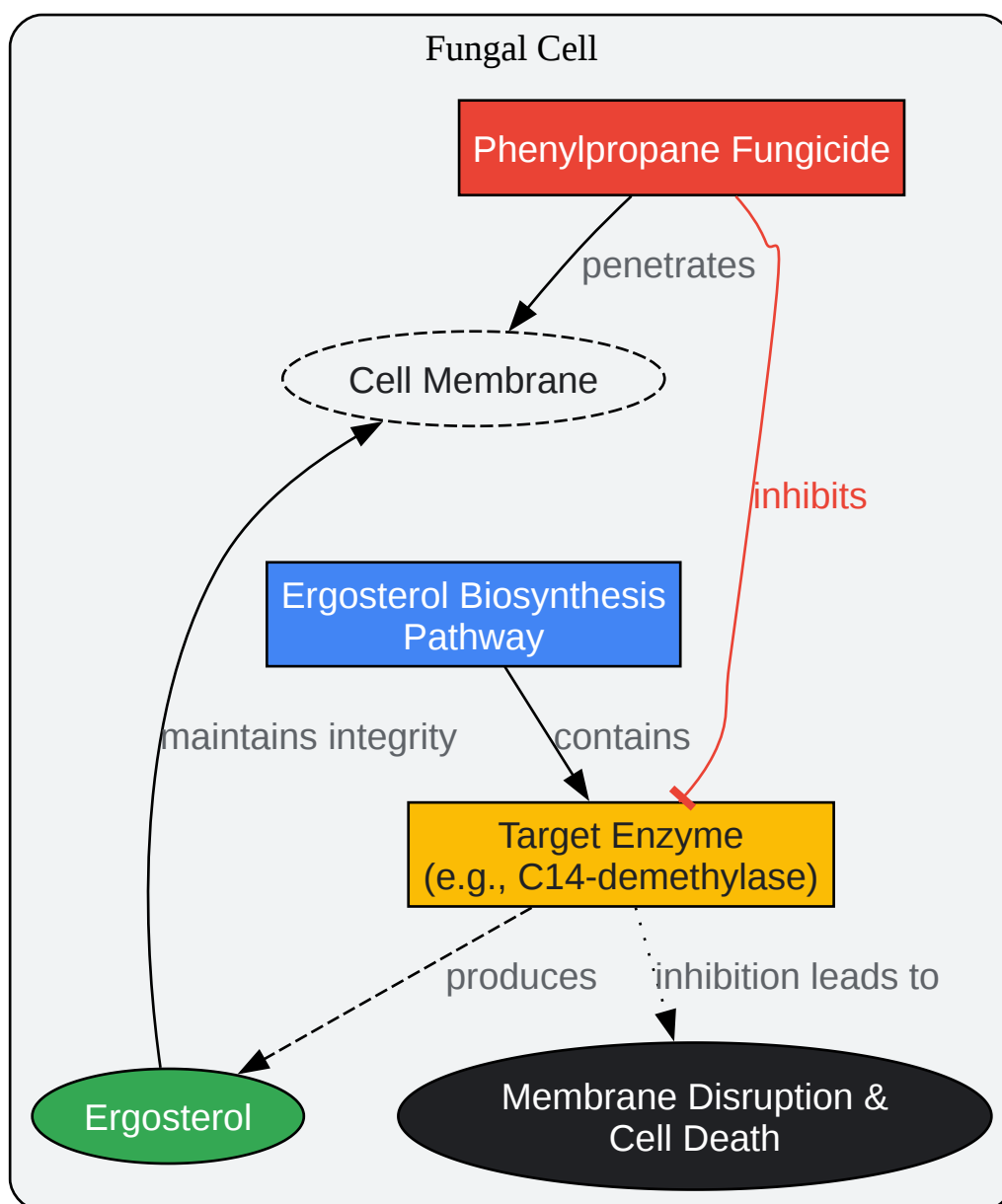
Fungal Species	EC ₅₀ (µg/mL)
Fusarium graminearum	1.5
Botrytis cinerea	2.1
Rhizoctonia solani	0.8
Alternaria alternata	3.5
Commercial Standard (e.g., Tebuconazole)	0.5 - 2.0

Visualizations



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Caption: Synthetic workflow for the hypothetical phenylpropane-based fungicide.



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Caption: Hypothetical signaling pathway of a phenylpropane-based fungicide.

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References

- 1. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
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